molecular formula C12H16ClN B13578567 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

Cat. No.: B13578567
M. Wt: 209.71 g/mol
InChI Key: PDYIGTSUQQUUPA-UHFFFAOYSA-N
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Description

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound with the molecular formula C12H15N·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable isoquinoline derivative, followed by hydrogenation to yield the tetrahydroisoquinoline core. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-9(1)11-4-3-10-5-6-13-8-12(10)7-11;/h3-4,7,9,13H,1-2,5-6,8H2;1H

InChI Key

PDYIGTSUQQUUPA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(CCNC3)C=C2.Cl

Origin of Product

United States

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